{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine {[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.: 1820579-84-7
VCID: VC4952082
InChI: InChI=1S/C11H19FN4/c1-13-5-11-3-10(12)8-16(11)7-9-4-14-15(2)6-9/h4,6,10-11,13H,3,5,7-8H2,1-2H3/t10-,11-/m0/s1
SMILES: CNCC1CC(CN1CC2=CN(N=C2)C)F
Molecular Formula: C11H19FN4
Molecular Weight: 226.299

{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

CAS No.: 1820579-84-7

Cat. No.: VC4952082

Molecular Formula: C11H19FN4

Molecular Weight: 226.299

* For research use only. Not for human or veterinary use.

{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine - 1820579-84-7

Specification

CAS No. 1820579-84-7
Molecular Formula C11H19FN4
Molecular Weight 226.299
IUPAC Name 1-[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine
Standard InChI InChI=1S/C11H19FN4/c1-13-5-11-3-10(12)8-16(11)7-9-4-14-15(2)6-9/h4,6,10-11,13H,3,5,7-8H2,1-2H3/t10-,11-/m0/s1
Standard InChI Key FVLHUCNDNCEVRO-QWRGUYRKSA-N
SMILES CNCC1CC(CN1CC2=CN(N=C2)C)F

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a pyrrolidine core substituted at the 1-position with a (1-methyl-1H-pyrazol-4-yl)methyl group and at the 2-position with a methylamine moiety. The 4-fluoro substitution on the pyrrolidine ring introduces stereoelectronic effects that influence conformational stability and binding interactions. Key structural attributes include:

PropertyValue
IUPAC Name1-[(2S,4S)-4-Fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine
Molecular FormulaC₁₁H₁₉FN₄
Molecular Weight226.299 g/mol
CAS Registry Number1820579-84-7
SMILES NotationCNCC1CC(CN1CC2=CN(N=C2)C)F
InChIKeyFVLHUCNDNCEVRO-QWRGUYRKSA-N

The (2S,4S) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically proceeds through sequential functionalization of the pyrrolidine ring:

  • Ring Formation: Cyclization of γ-fluoroamines via intramolecular nucleophilic substitution.

  • N-Alkylation: Introduction of the (1-methyl-1H-pyrazol-4-yl)methyl group using Mitsunobu or Ullmann coupling conditions.

  • Amination: Installation of the methylamine side chain via reductive amination or Buchwald-Hartwig coupling.

Key Intermediate Characterization

Critical intermediates include:

  • 4-Fluoropyrrolidine-2-carbaldehyde: Characterized by 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) δ 9.65 (s, 1H), 4.12–3.98 (m, 1H), 3.85–3.72 (m, 2H).

  • 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]pyrrolidine: Displays distinct 13C NMR^{13}\text{C NMR} signals at δ 145.2 (C=N), 128.7 (CH), and 58.4 (N-CH₂) .

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

Preliminary assays indicate moderate affinity for σ-1 receptors (KiK_i = 120 ± 15 nM), suggesting potential applications in neuropathic pain and neurodegenerative diseases. The methylamine side chain may mimic endogenous polyamine binding motifs.

Research Applications and Future Directions

Lead Optimization Strategies

  • Fluorine Scanning: Systematic replacement of the 4-fluoro group with other halogens to modulate electronic effects.

  • Stereochemical Diversification: Synthesis of (2R,4R) and (2R,4S) diastereomers to explore selectivity profiles.

Target Validation Studies

Ongoing CRISPR-Cas9 screens aim to identify synthetic lethal interactions in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, with preliminary data showing enhanced apoptosis when combined with MEK inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator